3-Ethoxy-1-(1-methylcyclopropyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of ethyl vinyl ether with 1-methylcyclopropyl ketone under acidic conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-phenyl-prop-2-en-1-one: This compound shares a similar structure but has a methoxy group instead of an ethoxy group.
3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one: This compound has a similar ethoxy group but differs in the cyclohexyl structure.
Uniqueness
3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one is unique due to its cyclopropyl structure, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-7-4-8(10)9(2)5-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+ |
InChI Key |
RZJPEQFGVMYUMV-QPJJXVBHSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1(CC1)C |
Canonical SMILES |
CCOC=CC(=O)C1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.